molecular formula C26H26N2O4 B247561 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone

2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone

Cat. No. B247561
M. Wt: 430.5 g/mol
InChI Key: XMYOJFVGGOFJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells, as well as a potential decrease in the progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone has a low toxicity profile and does not have any significant effects on normal cells. However, it has been found to have an inhibitory effect on the growth of cancer cells and to potentially improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. Additionally, its low toxicity profile and inhibitory effect on cancer cell growth make it a promising candidate for cancer research. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapies for cancer and neurological disorders. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity. Finally, studies could be conducted to investigate the potential side effects of this compound and to determine the optimal dosage for therapeutic use.
In conclusion, 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound may lead to the development of more effective therapies for cancer and neurological disorders.

Synthesis Methods

The synthesis method for 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone involves the reaction of 4-(phenoxyacetyl)piperazine with 4-bromobiphenyl in the presence of a base. The resulting product is then treated with ethyl chloroformate to yield the final product. This method has been optimized for high yield and purity, making it a reliable way to synthesize 2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone.

Scientific Research Applications

2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer research. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a potential therapeutic agent for these conditions.

properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-phenoxy-1-[4-[2-(4-phenylphenoxy)acetyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H26N2O4/c29-25(19-31-23-9-5-2-6-10-23)27-15-17-28(18-16-27)26(30)20-32-24-13-11-22(12-14-24)21-7-3-1-4-8-21/h1-14H,15-20H2

InChI Key

XMYOJFVGGOFJLN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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